molecular formula C23H19NO5 B2668922 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid CAS No. 2241130-31-2

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid

Cat. No.: B2668922
CAS No.: 2241130-31-2
M. Wt: 389.407
InChI Key: KEFYBPPLANNTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid is a complex organic compound known for its unique structural properties It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid typically involves the protection of amino acids using the Fmoc group. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction leads to the formation of an alcohol .

Scientific Research Applications

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-fluoro-phenyl)-butyric acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid

Uniqueness

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid is unique due to its specific structural features and reactivity. The presence of the hydroxyl group and the Fmoc-protected amino group allows for versatile chemical modifications and applications in peptide synthesis. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of deprotection .

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5/c25-21(22(26)27)14-9-11-15(12-10-14)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFYBPPLANNTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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